molecular formula C10H10N2O B2474845 5-methyl-1H-indole-2-carboxamide CAS No. 893730-03-5

5-methyl-1H-indole-2-carboxamide

Cat. No.: B2474845
CAS No.: 893730-03-5
M. Wt: 174.203
InChI Key: LZIXRUNVHDTCCB-UHFFFAOYSA-N
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Description

5-methyl-1H-indole-2-carboxamide belongs to the class of organic compounds known as indolecarboxamides and derivatives . These are compounds containing a carboxamide group attached to an indole . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years .


Synthesis Analysis

The synthesis of indole derivatives has long been of interest to researchers in medicinal chemistry and organic chemistry . The methods for synthesizing the derivatives of the indole are very diverse . For instance, 5-methyl-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-3-phenyl-1H-indole-2-carboxamide derivatives were obtained via a multistep synthesis .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

5-Methyl-3-phenyl-1H-indole-2-carbohydrazide, obtained via a multistep synthesis, was used in the production of 5-methyl-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-3-phenyl-1H-indole-2-carboxamide derivatives in a one-pot reaction .


Physical and Chemical Properties Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Physically, they are crystalline colorless in nature with specific odors .

Scientific Research Applications

Allosteric Modulation of CB1 Receptor

5-methyl-1H-indole-2-carboxamide derivatives have been explored for their role in allosteric modulation of the cannabinoid type 1 receptor (CB1). Key structural requirements for this modulation include an electron withdrawing group at the C5-position, impacting the binding affinity and cooperativity (Khurana et al., 2014).

Antituberculosis Agents

Indole-2-carboxamides, a class including this compound, have shown promise as antituberculosis agents. Structural modifications of these compounds have led to improved in vitro activity against Mycobacterium tuberculosis and favorable pharmacokinetic properties (Kondreddi et al., 2013).

Monoamine Oxidase B Inhibitors

Derivatives of this compound have been identified as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), which is significant for treatments targeting neurodegenerative diseases (Tzvetkov et al., 2014).

Anticancer Evaluation

Compounds related to this compound have been studied for their potential as anticancer agents. Their synthesis and evaluation suggest promising applications in cancer treatment (Hassan et al., 2021).

Imaging Agents for 5-HT2C Receptors

This compound derivatives have been synthesized as potential PET imaging agents for 5-HT2C receptors, which are significant in studying various psychiatric and neurological disorders (Zeng et al., 2018).

Future Directions

Indole derivatives possess various biological activities, and researchers have done many studies on the synthesis and biological evaluation of indole derivatives due to their biological properties and their potential to be the target . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Biochemical Analysis

Biochemical Properties

5-Methyl-1H-indole-2-carboxamide, like other indole derivatives, has been found to bind with high affinity to multiple receptors . This interaction with various enzymes and proteins is crucial for its role in biochemical reactions . The presence of the carboxamide moiety in indole derivatives leads to the activity of these compounds to inhibit various enzymes and proteins .

Cellular Effects

The application of indole derivatives, including this compound, as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . They influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Like other indole derivatives, it is expected to have certain stability, degradation patterns, and long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is likely involved in metabolic pathways related to other indole derivatives. These could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely to interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

5-methyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-2-3-8-7(4-6)5-9(12-8)10(11)13/h2-5,12H,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIXRUNVHDTCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 0.5 g of 5-methylindole-2-carboxylic acid, 0.25 mL of thionyl chloride, 5 mL of chloroform and small drop of DMF was refluxed for 2 hs. The reaction mixture was cooled to RT, poured into a mixture of 5 g of ice and 5 mL of 25% ammonia solution, and then stirred for 2 hs. The precipitated product was filtered off, washed with water and dried to yield 350 mg of 5-methylindole-2-carboxamide. 1H NMR (600 MHz, DMSO-d6): δ 11.37 (s, 1H), 7.89 (br, 1H), 7.36 (s, 1H), 7.30 (d, 1H, J=8.4 Hz), 7.28 (br, 1H), 7.02 (s, 1H), 6.99, (d, 1H, J=8.4 Hz), 2.36 (s, 3H). 13C NMR (150 MHz, CDCl3): δC 160.95, 132.95, 129.77, 126.15, 125.44, 123.10, 118.77, 110.02, 100.65, 19.20.
Quantity
0.5 g
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reactant
Reaction Step One
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0.25 mL
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reactant
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5 mL
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reactant
Reaction Step One
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0 (± 1) mol
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[Compound]
Name
ice
Quantity
5 g
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5 mL
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reactant
Reaction Step Two

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